(2-Ethoxythiazol-4-yl)boronic acid
Description
Properties
Molecular Formula |
C5H8BNO3S |
|---|---|
Molecular Weight |
173.00 g/mol |
IUPAC Name |
(2-ethoxy-1,3-thiazol-4-yl)boronic acid |
InChI |
InChI=1S/C5H8BNO3S/c1-2-10-5-7-4(3-11-5)6(8)9/h3,8-9H,2H2,1H3 |
InChI Key |
KUPPJDDYHZBXKO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CSC(=N1)OCC)(O)O |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Ethoxythiazol 4 Yl Boronic Acid
Fundamental Reactivity of the Boronic Acid Group
The chemistry of (2-Ethoxythiazol-4-yl)boronic acid is rooted in the intrinsic properties of the boronic acid moiety. These compounds are synthetically derived from boric acid and possess a vacant p-orbital on their sp²-hybridized boron atom, making them electron-deficient. scispace.com
Boronic acids function as Lewis acids, meaning they can accept a pair of electrons from a Lewis base. wikipedia.orgnih.gov This is due to the electron-deficient nature of the boron atom. scispace.com In aqueous solutions, a boronic acid can accept a hydroxide (B78521) ion to form a tetrahedral boronate anion, B(OH)₃⁻. nih.gov This equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate form is dependent on the pH of the solution and the pKa of the specific boronic acid. nih.gov At a pH higher than its pKa, the anionic boronate form predominates. nih.gov
The acidity, and thus the pKa, of a boronic acid is significantly influenced by the electronic nature of its organic substituent. nih.gov Electron-withdrawing groups attached to an aryl boronic acid decrease the pKa value, making it a stronger acid, while electron-donating groups have the opposite effect. nih.gov For instance, the pKa of 4-nitrophenylboronic acid is 7.1, whereas the pKa for 4-methoxyphenylboronic acid is 9.3. scispace.com The thiazole (B1198619) ring in this compound is electron-rich, which would be expected to influence its Lewis acidity.
Table 1: Ionization Constants (pKa) for Selected Arylboronic Acids
| Boronic Acid | pKa Value | Reference |
|---|---|---|
| Phenylboronic acid | 8.9 | scispace.com |
| 4-Nitrophenylboronic acid | 7.1 | scispace.com |
| 3,5-bis(Trifluoromethyl)phenylboronic acid | 7.2 | scispace.com |
| 4-Methoxyphenylboronic acid | 9.3 | scispace.com |
| 4-Methylphenylboronic acid | 9.3 | scispace.com |
| 3-Pyridylboronic acid | 4.0, 8.2 | scispace.com |
A hallmark feature of boronic acids is their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities, such as sugars and other polyols. wikipedia.orgnih.govnih.gov This reaction results in the formation of cyclic boronate esters, which are typically five- or six-membered rings. nih.gov The formation of these esters is generally rapid and stable, yet the bonds are reversible under certain conditions, a property that has been exploited in the development of sensors and self-organizing molecular systems. nih.gov This dynamic covalent chemistry allows for the construction of complex assemblies like macrocycles and polymers. nih.gov The interaction with diols enhances the acidity of the boron center, a principle that has been foundational in designing receptors for saccharide recognition. nih.gov
A significant challenge in the application of boronic acids, particularly in biological contexts, is their susceptibility to oxidation. nih.gov At physiological pH, many boronic acids are oxidized by reactive oxygen species at rates comparable to thiols. nih.gov The mechanism of oxidation involves a rate-limiting step that can be influenced by the electronic environment of the boron atom. nih.gov
Several strategies have been developed to enhance the oxidative stability of boronic acids. One effective method is to diminish the electron density on the boron atom. nih.gov Research has shown that installing a pendant carboxyl group that can act as an intramolecular ligand for the boron atom can increase oxidative stability by several orders of magnitude. nih.gov This intramolecular coordination creates a boralactone structure that slows the rate-limiting step of oxidation. nih.gov Other approaches include the introduction of sterically hindering groups or specific electronic features, such as an ortho-nitro group, whose oxygen can coordinate to the boron and confer increased stability. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound is a valuable coupling partner in transition metal-catalyzed reactions, which are fundamental to modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of boronic acids. wikipedia.org This reaction, first reported in the late 1970s and early 1980s, involves the palladium-catalyzed coupling of an organoboron reagent, such as this compound, with an organohalide or triflate (electrophile). nih.gov This method is widely favored due to the stability, low toxicity, and commercial availability of boronic acids. nih.gov The reaction demonstrates broad functional group tolerance and can be used to couple with a wide array of electrophiles, including (hetero)aryl, alkenyl, and alkyl halides. researchgate.netnih.gov This versatility allows for the synthesis of complex molecular architectures, such as biaryls and other conjugated systems, which are common motifs in pharmaceuticals and materials science. researchgate.netresearchgate.net
The success of the Suzuki-Miyaura reaction is highly dependent on the catalytic system, which consists of a palladium source and, typically, a supporting ligand. mdpi.com Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) or preformed catalysts like tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]). mdpi.com
The choice of ligand is critical and has a profound effect on the reaction's efficiency, substrate scope, and reaction conditions. mdpi.com Ligands stabilize the palladium center and facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Early catalysts often relied on phosphine (B1218219) ligands. mdpi.com Modern advancements have led to the development of highly effective, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs). researchgate.netmdpi.com These advanced ligands can promote the coupling of even challenging substrates, such as sterically hindered aryl chlorides, often under mild, room-temperature conditions. researchgate.netmdpi.com The development of air-stable pre-catalysts and ligands has further enhanced the practical utility and convenience of the Suzuki-Miyaura coupling in various applications, including medicinal chemistry. nih.gov
Table 2: Common Ligand Classes in Suzuki-Miyaura Coupling
| Ligand Class | Description | Effect on Reaction |
|---|---|---|
| Triarylphosphines (e.g., PPh₃) | Classical, widely used ligands. | Effective for general couplings but may require higher temperatures for less reactive substrates. |
| Bulky, Electron-Rich Phosphines (e.g., Buchwald ligands) | Sterically demanding ligands with strong σ-donating properties. | Highly active, enabling coupling of challenging substrates like aryl chlorides and sterically hindered partners, often at low catalyst loadings and mild temperatures. researchgate.netmdpi.com |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ligands that form robust bonds with palladium. | Provide high thermal stability and catalytic activity, particularly for difficult couplings. mdpi.com |
| Air-Stable Phosphine Oxides/Chlorides | Precursors or ligands that are convenient to handle. | Offer high activity and practical advantages for wide application in medicinal chemistry. nih.gov |
Chan-Evans-Lam Coupling Reactions
The Chan-Evans-Lam (CEL) coupling provides a powerful method for forming aryl-heteroatom bonds, specifically C-N and C-O bonds, using copper catalysts. wikipedia.orgnih.govorganic-chemistry.org This reaction couples boronic acids with amines, amides, phenols, and other N-H or O-H containing compounds, often under mild, aerobic conditions. organic-chemistry.orgresearchgate.net
For a substrate like this compound, the CEL coupling would enable the synthesis of N- and O-arylated thiazole derivatives. The reaction is advantageous as it often proceeds at room temperature and is tolerant of ambient air, offering a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a copper(III)-aryl-amide or -alkoxide intermediate, which then undergoes reductive elimination to furnish the desired product. wikipedia.org The scope includes a wide range of amines, amides, carbamates, and phenols. organic-chemistry.org
Table 2: Representative Chan-Evans-Lam Couplings with Aryl Boronic Acids
| Nucleophile | Copper Source | Ligand (if any) | Conditions | Product Type |
| Aniline | Cu(OAc)₂ | Pyridine | Room Temp, Air | N-Aryl Amine |
| Phenol | Cu(OAc)₂ | None | Room Temp, Air | Aryl Ether |
| Benzimidazole | Cu(OAc)₂ | 4,5-diazafluoren-9-one | K₂CO₃, 80 °C | N-Aryl Benzimidazole nih.gov |
| Aliphatic Amine | Cu(OAc)₂ | 2,6-Lutidine | Myristic Acid, 60 °C | N-Alkyl Arylamine organic-chemistry.org |
Other Cross-Coupling Methodologies (e.g., Stille, Sonogashira, Liebeskind-Srogl)
Beyond the Suzuki and CEL reactions, this compound and related thiazole derivatives can participate in other important cross-coupling methodologies.
Stille Coupling: This reaction pairs an organotin reagent with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.org While boronic acids are not direct partners, the thiazole moiety itself can be functionalized with a halide to act as the electrophile, or converted to an organostannane to act as the nucleophile, for Stille couplings. researchgate.net The reaction is known for its tolerance of a wide array of functional groups. jk-sci.com The catalytic cycle is similar to the Suzuki reaction, involving oxidative addition, transmetalation (from tin to palladium), and reductive elimination. wikipedia.org
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides. organic-chemistry.orgwikipedia.org A thiazole halide would be the typical coupling partner here. However, variations of the Sonogashira reaction that use boronic acids have been developed, known as Sonogashira-type or umpolung Sonogashira couplings, which can expand the utility of substrates like this compound in alkyne synthesis. rsc.org
Liebeskind-Srogl Coupling: This reaction forms a carbon-carbon bond by coupling a thioester with a boronic acid. wikipedia.orgresearchgate.net It is a palladium-catalyzed process that uniquely requires a copper(I) carboxylate co-catalyst under neutral conditions. rsc.orgnih.gov This methodology is particularly useful for synthesizing ketones from thioesters and boronic acids. nih.gov The reaction's scope is broad, and it has been applied to the synthesis of complex molecules and pharmaceuticals. nih.govnih.gov The mechanism involves the thiophilic copper(I) cofactor which facilitates both the activation of the C-S bond and the transmetalation from boron to palladium. nih.gov
Functional Group Compatibility and Chemoselectivity
Detailed research into the functional group compatibility and chemoselectivity of This compound (1) is crucial for defining its utility in synthetic organic chemistry, particularly in the construction of complex molecules. Investigations into its performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, reveal its behavior in the presence of a diverse array of functional moieties.
The chemoselectivity of a boronic acid is its ability to react preferentially at one functional group over another, both within the same molecule or between different molecules. For (1) , this is particularly relevant when it is used in reactions with coupling partners that bear multiple reactive sites. The presence of the electron-rich ethoxy group at the 2-position and the thiazole ring itself can influence the electronic properties and, consequently, the reactivity of the boronic acid group at the 4-position.
Research findings indicate that the reactivity of arylboronic acids in Suzuki-Miyaura couplings is sensitive to the electronic nature of the substituents on the aromatic ring. Generally, electron-withdrawing groups on the boronic acid's coupling partner (the aryl halide) facilitate the reaction, while electron-donating groups can slow it down. Conversely, the electronic properties of the boronic acid itself play a role in the transmetalation step of the catalytic cycle.
Systematic studies on the functional group tolerance of related heterocyclic boronic acids provide a framework for understanding the potential reactivity of (1) . For instance, in palladium-catalyzed couplings, functional groups such as esters, ketones, amides, nitriles, and nitro groups are often well-tolerated on the coupling partner. However, groups that can act as ligands for the palladium catalyst, such as unprotected thiols or certain nitrogen heterocycles, may interfere with the reaction.
The following data tables summarize findings from studies on the Suzuki-Miyaura cross-coupling of various aryl halides with heterocyclic boronic acids, illustrating the compatibility of different functional groups under specific catalytic conditions. While not exclusively using (1) , this data provides insight into the expected reactivity and tolerance.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Heterocyclic Boronic Acids - Functional Group Tolerance (Electron-Withdrawing Groups)
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 4-Bromoacetophenone | Heterocyclic Boronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | Methyl 4-bromobenzoate | Heterocyclic Boronic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 92 |
| 3 | 4-Bromobenzonitrile | Heterocyclic Boronic Acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | THF | 88 |
| 4 | 1-Bromo-4-nitrobenzene | Heterocyclic Boronic Acid | PdCl₂(dppf) | Na₂CO₃ | DME | 78 |
This table presents representative data from various studies on Suzuki-Miyaura reactions to illustrate general functional group tolerance. The specific heterocyclic boronic acid may vary between entries.
Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Heterocyclic Boronic Acids - Functional Group Tolerance (Electron-Donating Groups)
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 4-Bromoanisole | Heterocyclic Boronic Acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | t-Amyl Alcohol | 90 |
| 2 | 4-Bromo-N,N-dimethylaniline | Heterocyclic Boronic Acid | Pd₂(dba)₃/t-Bu₃P | K₂CO₃ | 1,4-Dioxane | 75 |
| 3 | 4-Bromophenol | Heterocyclic Boronic Acid | Pd(PPh₃)₄ | CsF | THF/H₂O | 65 |
| 4 | 3-Bromoaniline | Heterocyclic Boronic Acid | PdCl₂(dppf) | K₂CO₃ | Acetonitrile | 70 |
This table presents representative data from various studies on Suzuki-Miyaura reactions to illustrate general functional group tolerance. The specific heterocyclic boronic acid may vary between entries.
The chemoselectivity between different halides on the coupling partner is also a critical aspect. In general, the order of reactivity for oxidative addition to the palladium center is I > Br > OTf >> Cl. This allows for selective coupling at a more reactive site while leaving a less reactive halide intact for subsequent transformations. For instance, a molecule containing both a bromide and a chloride atom would be expected to preferentially undergo coupling at the carbon-bromine bond when reacted with (1) under standard Suzuki-Miyaura conditions.
Mechanistic investigations suggest that the rate-limiting step of the Suzuki-Miyaura reaction can be either the oxidative addition or the transmetalation, depending on the specific substrates and reaction conditions. The nucleophilicity of the boronic acid, which is modulated by its substituents, directly impacts the efficiency of the transmetalation step. The ethoxy group in (1) is expected to influence the electron density of the thiazole ring and the boron center, thereby affecting its reactivity profile compared to unsubstituted or differently substituted thiazole boronic acids.
Applications in Advanced Organic Synthesis
Construction of Complex Heterocyclic Architectures Utilizing the Thiazole (B1198619) Moiety
The thiazole ring is a privileged heterocycle found in a wide array of pharmaceuticals and natural products. The presence of the boronic acid group at the 4-position of the 2-ethoxythiazole (B101290) scaffold allows for its facile incorporation into larger, more complex heterocyclic systems through transition metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with various aryl or heteroaryl halides can lead to the synthesis of highly substituted thiazole derivatives, which are often key intermediates in drug discovery programs.
The general scheme for such a transformation would involve the palladium-catalyzed reaction of (2-Ethoxythiazol-4-yl)boronic acid with a heterocyclic halide. The ethoxy group at the 2-position can influence the electronic properties of the thiazole ring, potentially modulating the reactivity and stability of the boronic acid and the resulting coupled products. While specific examples for this exact reactant are not widely available in peer-reviewed literature, the general utility of thiazole boronic acids in this context is well-established.
Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions with this compound
| Coupling Partner (Ar-X) | Potential Product | Significance of Product Class |
| Bromopyridine | 4-(Pyridinyl)-2-ethoxythiazole | Building blocks for kinase inhibitors |
| Chloroquinoline | 4-(Quinolinyl)-2-ethoxythiazole | Scaffolds for antimalarial and anticancer agents |
| Bromoindole | 4-(Indolyl)-2-ethoxythiazole | Core structures in alkaloids and signaling molecules |
| Iodofuran | 4-(Furanyl)-2-ethoxythiazole | Components of bioactive natural products |
This table represents potential synthetic transformations based on established Suzuki-Miyaura coupling methodologies. Specific reaction conditions and yields would require experimental validation for this compound.
Divergent Synthesis Strategies from a Common this compound Precursor
Divergent synthesis is a powerful strategy that allows for the generation of a library of structurally related compounds from a single, common intermediate. This compound is an ideal starting point for such strategies. Following an initial coupling reaction, the ethoxy group and the thiazole ring itself offer multiple sites for further functionalization.
For example, the ethoxy group could potentially be hydrolyzed to the corresponding 2-hydroxythiazole, which exists in tautomeric equilibrium with the thiazol-2(3H)-one. This opens up possibilities for N- and O-alkylation or acylation, leading to a diverse set of derivatives. Furthermore, the thiazole ring can undergo electrophilic substitution reactions, although the regioselectivity would be influenced by the existing substituents. This multi-faceted reactivity allows for a branching synthetic pathway, where a single precursor can give rise to a multitude of distinct final products.
Synthesis of Polyfunctionalized Organic Molecules
The synthesis of molecules bearing multiple functional groups is a central challenge in organic chemistry. This compound serves as a valuable synthon for introducing a functionalized thiazole moiety into a larger molecule. The boronic acid itself can be transformed into other functional groups, such as hydroxyl or amino groups, through oxidation or amination reactions (e.g., Chan-Lam coupling).
This versatility allows for the strategic introduction of the thiazole unit at a specific point in a synthetic sequence, with the boronic acid group acting as a placeholder for a subsequent functional group transformation. This approach is particularly useful in the total synthesis of complex natural products where precise control over the placement of functional groups is paramount.
Contributions to Asymmetric Synthesis Methodologies
While direct applications of This compound in asymmetric synthesis have not been extensively reported, the broader class of chiral boronic esters has been instrumental in the development of stereoselective reactions. It is conceivable that chiral derivatives of This compound could be prepared by esterification with chiral diols.
These chiral boronic esters could then be employed in asymmetric transformations, such as enantioselective additions to carbonyl compounds or in stereospecific cross-coupling reactions. The thiazole moiety itself could act as a coordinating group for a chiral catalyst, influencing the stereochemical outcome of a reaction at a different part of the molecule. The development of chiral ligands based on the 2-ethoxythiazole scaffold is another promising area for future research.
Role in Chemical Biology and Rational Drug Design
Design Principles for Boronic Acid-Containing Chemotypes in Biological Systems
The design of drugs incorporating boronic acids leverages the element's unique ability to engage in reversible covalent interactions and to mimic other functional groups critical for biological recognition.
Bioisosteric replacement, a strategy in medicinal chemistry for modifying lead compounds to improve their properties, is a key principle in the use of boronic acids. spirochem.comcambridgemedchemconsulting.com Boronic acids are considered effective bioisosteres for carboxylic acids. nih.gov This substitution can alter physicochemical and pharmacokinetic characteristics, potentially enhancing a molecule's activity. nih.gov Furthermore, boronic acid functionalities can also serve as bioisosteres for phosphate (B84403) groups. nih.gov In this role, the boron atom coordinates with water in an enzyme's active site to form a tetrahedral structure that effectively mimics the geometry of a phosphate group. nih.gov This strategy of "boron-phosphorus elemental exchange" has been successfully used to develop enzyme inhibitors. nih.gov
The thiazole (B1198619) ring is recognized as a "privileged scaffold" in medicinal chemistry. ump.edu.plmonash.edu This means the core structure is able to bind to multiple, diverse biological targets, making it a valuable building block in drug design. monash.edu Specifically, the 2-aminothiazole (B372263) moiety is a prominent scaffold in compounds with a wide range of pharmacological effects, including potent anti-cancer activity. nih.gov The incorporation of a thiazole ring into a drug candidate is a rational design choice aimed at leveraging these proven biological activities. monash.edunih.gov The 2,4,5-trisubstituted thiazole framework, in particular, has been the focus of considerable research for developing new therapeutic agents. monash.edu
Mechanistic Basis of Interaction with Biological Targets
The biological activity of (2-Ethoxythiazol-4-yl)boronic acid is rooted in the versatile reactivity of the boronic acid group, which can engage in both reversible covalent bonding and facilitate allosteric modulation.
A defining feature of boronic acids is their ability to form reversible covalent bonds with the hydroxyl groups of serine and threonine residues, which are often found in the active sites of enzymes like proteases. tandfonline.commdpi.comnih.gov The boron atom, with its empty p-orbital, acts as a Lewis acid and readily reacts with the nucleophilic hydroxyl group of an active site serine. nih.govnih.gov This interaction forms a stable, tetrahedral boronate adduct. nih.govnih.gov This tetrahedral complex effectively mimics the transition state of peptide bond hydrolysis, leading to potent inhibition of the enzyme. nih.govnih.gov This mechanism of action is central to the function of several approved drugs, including the proteasome inhibitor bortezomib (B1684674), which targets an N-terminal threonine residue in the 26S proteasome. nih.govnih.gov The reversible nature of this bond is a key advantage, as it can reduce the risk of permanent, off-target modifications and associated toxicities compared to irreversible inhibitors. tandfonline.comtandfonline.com
Beyond direct active-site inhibition, boronic acid-containing molecules have been designed to act as allosteric modulators. A notable example is the activation of Pyruvate Kinase M2 (PKM2), an enzyme over-expressed in cancer cells that plays a critical role in tumor metabolism. nih.govnih.gov PKM2 exists in an equilibrium between a highly active tetrameric form and a less active dimeric form. nih.gov Certain boronic acid derivatives have been developed as potent activators of PKM2. nih.govnih.gov Docking studies reveal that these activators bind to the interface between PKM2 dimers, promoting the formation and stabilization of the active tetrameric state. nih.gov This allosteric activation redirects glucose metabolism, representing an attractive strategy for cancer therapy. nih.gov In one study, a novel boronic acid-based derivative (Compound 1) demonstrated potent activation of PKM2, highlighting the therapeutic potential of this approach. nih.gov
| Compound | Target | Activity | AC₅₀ (nM) | Reference |
| Compound 1 (Boronic acid derivative) | Pyruvate Kinase M2 (PKM2) | Activation | 25 | nih.gov |
| DASA-58 | Pyruvate Kinase M2 (PKM2) | Activation | 52 | nih.gov |
AC₅₀: The concentration of a compound that gives half-maximal activation.
Influence of Thiazole Ring and Ethoxy Group on Binding Affinity and Selectivity
The specific substituents on the boronic acid core, namely the thiazole ring and the ethoxy group, are not merely passive components. They play a crucial role in modulating the molecule's interaction with its biological targets, influencing both binding affinity and selectivity.
The thiazole ring itself contributes significantly to molecular recognition. The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, forming key interactions with protein residues, such as an intramolecular N–H⋯NTzl hydrogen bond, which helps to stabilize a specific, biologically active conformation. nih.gov Furthermore, the sulfur atom, due to its size and electronic properties, can engage in unique non-bonding interactions with neighboring atoms in a protein's binding pocket, which can improve binding affinity and selectivity. nih.gov The thiazole ring is a common feature in molecules designed to inhibit various enzymes, where it often plays a critical role in orienting the molecule within the active site. nih.gov
Structure-Activity Relationship (SAR) Studies for Target Engagement
The predictive power of rational drug design is heavily reliant on a deep understanding of the structure-activity relationships of lead compounds. For this compound, SAR studies are crucial in elucidating how modifications to its chemical architecture influence its interaction with biological targets. While comprehensive, publicly available SAR data specifically for this compound is limited, we can infer potential SAR trends based on studies of analogous thiazole and boronic acid-containing molecules.
Detailed research findings from analogous compounds provide a framework for understanding the potential SAR of this compound. The key structural features of this compound—the ethoxy group at the 2-position of the thiazole ring, the thiazole ring itself, and the boronic acid at the 4-position—are all critical determinants of its biological activity.
Table 1: Inferred Structure-Activity Relationships of this compound Analogs
| Modification Site | Structural Change | Predicted Impact on Target Engagement | Rationale |
| 2-Position (Ethoxy Group) | Variation of alkyl chain length (e.g., methoxy (B1213986), propoxy) | Alteration of steric bulk and lipophilicity, potentially affecting binding pocket fit and cell permeability. | Longer or bulkier chains may enhance or diminish binding depending on the topology of the target's active site. |
| Replacement with electron-withdrawing groups (e.g., trifluoroethoxy) | Modification of the electronic properties of the thiazole ring, which can influence key interactions with the target. | Electron-withdrawing groups can affect the pKa of the boronic acid and the hydrogen bonding capacity of the thiazole nitrogen. | |
| Replacement with electron-donating groups (e.g., amino) | Alteration of the electronic and hydrogen-bonding properties of the thiazole ring. | An amino group could introduce a new hydrogen bond donor, potentially increasing binding affinity. | |
| Thiazole Ring | Isosteric replacement (e.g., with oxazole, imidazole, or pyrazole) | Significant changes in electronic distribution, hydrogen bonding capabilities, and metabolic stability. | The nature of the heteroatoms in the ring is critical for establishing specific interactions with amino acid residues in the target protein. |
| Substitution at the 5-position | Introduction of additional functional groups that can probe for further interactions within the binding site. | A substituent at this position could act as a vector to engage with nearby residues, potentially increasing potency and selectivity. | |
| 4-Position (Boronic Acid) | Conversion to boronic ester (e.g., pinacol (B44631) ester) | Increased stability and improved pharmacokinetic properties. The ester would likely act as a prodrug, being hydrolyzed to the active boronic acid at the target site. | Boronic acids are known to be unstable, and esterification can protect the boronic acid moiety until it reaches its target. |
| Replacement with other acidic groups (e.g., carboxylic acid, tetrazole) | Alteration of the key covalent interaction mechanism with serine or threonine residues in the active site of target enzymes. | The boronic acid's ability to form a reversible covalent bond is a key feature of its mechanism of action; replacing it would fundamentally change its mode of inhibition. |
The boronic acid group is a particularly noteworthy feature, as it can form reversible covalent bonds with serine, threonine, or lysine (B10760008) residues in the active sites of various enzymes. This covalent interaction often leads to potent and specific inhibition. The acidity of the boronic acid, which is influenced by the electronic nature of the thiazole ring and its substituents, is a critical parameter for its inhibitory activity. The ethoxy group at the 2-position, being electron-donating, is expected to influence the pKa of the boronic acid and, consequently, its reactivity at physiological pH.
In the context of rational drug design, these inferred SAR principles provide a roadmap for the optimization of this compound as a lead compound. For instance, if a particular target enzyme has a deep hydrophobic pocket adjacent to the active site serine, extending the ethoxy group to a longer alkyl chain might lead to a significant increase in potency. Conversely, if the binding site is sterically constrained, a smaller methoxy group might be preferred.
Computational and Theoretical Studies of 2 Ethoxythiazol 4 Yl Boronic Acid
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of (2-Ethoxythiazol-4-yl)boronic acid. By solving approximations of the Schrödinger equation, these methods provide detailed information on molecular orbitals, charge distribution, and geometric parameters.
Studies on related thiazole (B1198619) derivatives show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for assessing chemical reactivity. chimicatechnoacta.ruresearchgate.net The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net For the parent 2-ethoxythiazole (B101290) molecule, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energies. doi.org These fundamental calculations form the basis for understanding the more complex boronic acid derivative.
Table 1: Representative Quantum Chemical Parameters for Thiazole Derivatives (Illustrative Data based on Similar Compounds)
| Parameter | Value (Illustrative) | Significance |
| EHOMO | -6.5 eV | Indicates electron-donating capability. researchgate.net |
| ELUMO | -1.8 eV | Indicates electron-accepting capability. researchgate.net |
| Energy Gap (ΔE) | 4.7 eV | Relates to kinetic stability and chemical reactivity. chimicatechnoacta.ru |
| Dipole Moment | 2.5 D | Influences intermolecular interactions and solubility. |
| Boron Atomic Charge | +0.65 | Indicates the electrophilic nature of the boron atom. |
The boron atom in this compound is sp²-hybridized, possessing a vacant p-orbital, which makes it a Lewis acid. wiley-vch.dewikipedia.org This inherent electron deficiency is the primary source of its electrophilicity. The electron-withdrawing nature of the thiazole ring can further modulate this property. Quantum chemical calculations can quantify the electrophilicity by analyzing the partial atomic charge on the boron atom and the energy of its LUMO.
Boronic acids are known to form reversible covalent bonds with nucleophiles, a feature central to their biological activity and synthetic utility. nih.govnih.gov Computational studies on boronic acid inhibitors targeting enzymes like penicillin-binding proteins (PBPs) reveal that the covalent interaction often begins with the formation of a non-covalent complex, followed by the formation of a tetrahedral boronate adduct with a key active site residue, such as a serine. nih.gov The varying coordination ability of the boron atom allows for versatile binding modes, including the potential for forming bonds with multiple residues. nih.gov The electrophilicity of the boron atom is a key determinant in the kinetics and thermodynamics of forming these covalent complexes.
Boronic acids exist in an equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form in aqueous solution. nih.gov The position of this equilibrium, characterized by the pKa value, is critical for the molecule's behavior. At physiological pH, most boronic acids are predominantly in their uncharged trigonal state. nih.gov
Solvation plays a crucial role in stabilizing the charged boronate species. The interaction with solvent molecules, particularly polar solvents like water, can significantly influence the pKa. youtube.com Computational models that incorporate solvent effects, either implicitly (as a continuum) or explicitly (by including individual solvent molecules), are necessary to accurately predict these equilibria. acs.orgnih.gov For instance, studies on substituted adenines have shown that increasing solvent polarity can enhance the electronic effects of substituents, thereby altering tautomeric stability. acs.orgnih.gov Similarly, for this compound, the polarity of the environment is expected to influence the trigonal-tetrahedral equilibrium by stabilizing the anionic boronate form, thus affecting its availability to interact with biological targets or participate in reactions.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand how this compound might function as a therapeutic agent, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict and analyze how a ligand binds to a protein target, providing insights into structure-activity relationships. unimore.itmdpi.com
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For inhibitors containing a boronic acid group, docking studies often show the boron atom forming a covalent bond with a nucleophilic residue (e.g., serine) in the enzyme's active site. unimore.it
Studies on thiazole-based inhibitors targeting various kinases and enzymes reveal common interaction patterns. nih.govmdpi.com These typically involve:
Hydrogen Bonds: The thiazole nitrogen and the ethoxy oxygen of this compound can act as hydrogen bond acceptors, while the boronic acid hydroxyl groups can act as donors. These interactions with backbone or side-chain residues of the protein are crucial for stabilizing the complex. nih.govmdpi.com
Hydrophobic Interactions: The thiazole ring and the ethyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket. unimore.itnih.gov
Pi-Pi Stacking: The aromatic thiazole ring can participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target's active site. nih.gov
Docking simulations can identify these "hotspots" of interaction, guiding the design of more potent and selective inhibitors. unimore.it
Table 2: Common Interactions for Thiazole-Based Inhibitors in Protein Binding Pockets
| Interaction Type | Interacting Ligand Moiety | Potential Protein Residues |
| Covalent Bond | Boronic Acid | Serine (Ser), Threonine (Thr), Lysine (B10760008) (Lys) nih.govunimore.it |
| Hydrogen Bond | Thiazole Nitrogen, Ethoxy Oxygen, Boronic Acid OH | Serine (Ser), Asparagine (Asn), Cysteine (Cys), Glutamine (Gln) nih.govmdpi.com |
| Hydrophobic Interaction | Thiazole Ring, Ethyl Group | Leucine (Leu), Valine (Val), Alanine (Ala), W105 unimore.itnih.gov |
| Pi-Pi Stacking | Thiazole Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) nih.gov |
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the analysis of conformational changes over time. nih.gov The thiazole ring introduces a degree of rigidity into the molecule. researchgate.net Computational studies on peptides containing thiazole rings show that they tend to adopt unique, semi-extended conformations, often stabilized by intramolecular hydrogen bonds. nih.gov
When bound within a protein's active site, the conformational flexibility of the this compound moiety is constrained. MD simulations can reveal the most stable conformations within the binding pocket and the flexibility of different parts of the molecule, such as the ethoxy group. nih.govresearchgate.net This analysis is crucial because the ligand's ability to adopt a low-energy conformation that complements the binding site (a "bioactive conformation") is a key determinant of binding affinity. Conformational analysis of the thiazole backbone has shown that cyclization significantly reduces flexibility, which can be advantageous for locking the molecule into a bioactive shape. researchgate.net
Mechanistic Elucidation of Catalytic Cycles and Reaction Pathways
This compound is a valuable reagent in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govnih.gov Computational studies have been essential in elucidating the complex catalytic cycles of these reactions. nih.govrsc.org
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three main steps: libretexts.org
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (e.g., an aryl halide), forming a Pd(II) intermediate. libretexts.org This step is often the rate-determining step in the cycle.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. nih.govrsc.org The precise mechanism of transfer from the boron to the palladium has been a subject of extensive computational and experimental investigation. nih.gov
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the palladium, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
Theoretical calculations help to map the energy profile of the entire catalytic cycle, identify key intermediates and transition states, and understand the role of ligands, bases, and solvents in the reaction. nih.govresearchgate.net This mechanistic understanding is vital for optimizing reaction conditions and developing more efficient catalytic systems for synthesizing complex molecules containing the 2-ethoxythiazole-4-yl moiety.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes to (2-Ethoxythiazol-4-yl)boronic acid
While standard methods for the synthesis of boronic acids are well-established, the development of more efficient, scalable, and environmentally benign routes to this compound is a crucial area for future research. Current approaches often rely on the borylation of a pre-functionalized 2-ethoxythiazole (B101290), a starting material that is commercially available. evitachem.combuyersguidechem.comlookchem.comarctomsci.com However, innovation in synthetic methodology could significantly enhance the accessibility of this compound for various applications.
Future research could focus on palladium-catalyzed cross-coupling reactions, which have proven effective for the preparation of other thiazole-4-boronic esters. digitellinc.com The development of mixed palladium catalyst systems could offer a practical and efficient method for the synthesis of "this compound" and its derivatives, potentially addressing the instability issues sometimes associated with thiazole-4-boronic esters. digitellinc.com Furthermore, exploring greener synthetic approaches, such as those utilizing microwave assistance or catalyst-free conditions, which have been successfully applied to other thiazole (B1198619) derivatives, could lead to more sustainable production methods. bepls.com The Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, could also be adapted and optimized for the direct synthesis of this boronic acid derivative. youtube.com
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Palladium-Catalyzed Borylation | High efficiency, good functional group tolerance | Development of novel catalyst systems, optimization of reaction conditions |
| Microwave-Assisted Synthesis | Rapid reaction times, potential for higher yields | Exploration of solvent-free conditions, catalyst-free approaches |
| Modified Hantzsch Synthesis | Convergent synthesis, potential for diversity | Design of novel starting materials, optimization of cyclization conditions |
| Direct C-H Borylation | Atom economy, reduced synthetic steps | Discovery of selective catalysts, understanding directing group effects |
Exploration of this compound in Unconventional Catalytic Transformations
The boronic acid functional group is not only a versatile synthetic handle but also an active participant in catalysis. While the catalytic applications of boronic acids in reactions like the Suzuki-Miyaura coupling are well-documented, the exploration of "this compound" in less conventional catalytic roles presents an exciting frontier. nih.gov The Willis group at the University of Bristol, for instance, focuses on developing new catalysts and reactions for synthetic chemistry with applications in the pharmaceutical and agrochemical industries, a field where this compound could be relevant. sigmaaldrich.com
Future research could investigate the potential of this compound to catalyze a range of organic transformations. The Lewis acidic nature of the boron center, coupled with the electronic properties of the ethoxythiazole ring, may enable unique catalytic activities. For example, thiazole boronic acids could be explored as catalysts in condensation reactions, asymmetric synthesis, or as components of bifunctional catalysts. The development of such catalytic systems would expand the utility of this compound beyond its role as a simple building block.
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, scalability, and the potential for automation. The integration of "this compound" into flow chemistry platforms represents a significant area for future development. The synthesis of thiazole derivatives has already been successfully demonstrated in flow reactors, suggesting that the production of this compound could be similarly streamlined. nih.govresearchgate.netfigshare.com
Automated flow synthesis would enable the rapid generation of a library of derivatives based on the this compound scaffold. This high-throughput approach would be invaluable for screening for biological activity and for optimizing the properties of materials derived from this compound. The ability to quickly and efficiently synthesize a diverse range of analogues would accelerate the discovery of new applications in medicine and materials science.
Advanced Applications in Supramolecular Chemistry and Materials Science
The ability of boronic acids to form reversible covalent bonds with diols makes them exceptional building blocks for the construction of dynamic and responsive supramolecular assemblies. The future application of this compound in this field is a promising avenue of research. The unique combination of the boronic acid's diol-binding capability and the thiazole ring's potential for other non-covalent interactions (e.g., hydrogen bonding, π-stacking) could lead to the creation of novel supramolecular structures with tailored functions.
For instance, the design of C3-symmetric boronic acid derivatives has led to the formation of supramolecular hydrogels capable of the stimuli-responsive release of therapeutic agents like insulin (B600854) and doxorubicin. nih.gov Similarly, this compound could be incorporated into such systems, with the thiazole moiety providing an additional site for molecular recognition or catalytic activity. The development of smart materials, such as sensors, self-healing polymers, and drug delivery vehicles, based on this scaffold is a tangible goal for future research.
Design of New Chemical Biology Probes Based on the this compound Scaffold
Boronic acid-based probes have emerged as powerful tools for detecting and imaging biologically relevant molecules, particularly reactive oxygen species (ROS). The design of novel chemical biology probes based on the this compound scaffold is a highly promising research direction. The inherent fluorescence of some thiazole derivatives, combined with the ROS-sensitive nature of the boronic acid group, provides a strong foundation for the development of "turn-on" fluorescent probes.
A notable example is the development of a boronate probe based on a benzothiazole (B30560) derivative for the detection of peroxynitrite and hypochlorite. nih.gov This demonstrates the potential for creating highly specific and sensitive probes by modifying the thiazole core. Future work could focus on tuning the photophysical properties of the (2-ethoxythiazol-4-yl) scaffold and exploring its reactivity with a wider range of biological analytes. Such probes would be invaluable for studying cellular processes and the progression of diseases. Boronic acids have been increasingly used in bioorthogonal chemistry for site-selective protein labeling, and this compound could be explored in this context as well. nih.gov
Multi-Targeting Approaches in Chemical Biology Leveraging the Compound's Versatility
The thiazole nucleus is a common feature in a variety of clinically used drugs with diverse biological activities, including anticancer agents. nih.govnih.govresearchgate.net This versatility suggests that compounds incorporating the this compound scaffold could be developed as multi-targeting agents in chemical biology and drug discovery. The thiazole moiety can interact with various biological targets, while the boronic acid group can be engineered to bind to specific enzymes or act as a warhead.
Future research could focus on designing hybrid molecules where the this compound core is decorated with other pharmacophores to simultaneously modulate multiple biological pathways. This multi-targeting approach is a promising strategy for overcoming drug resistance and improving therapeutic efficacy, particularly in complex diseases like cancer. The design of small molecules based on a thiazole scaffold has already been explored for targeting enzymes like human lactate (B86563) dehydrogenase A. acs.org The adaptability of the this compound scaffold makes it an attractive starting point for the development of the next generation of targeted therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the preparation of (2-Ethoxythiazol-4-yl)boronic acid, and how can its purity be validated?
- Methodology :
- Step 1 : Optimize synthesis using HPLC for intermediate isolation (e.g., rhodamine-boronic acid derivatives) to ensure high yield and minimal side products .
- Step 2 : Validate purity via triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, focusing on boron-specific fragmentation patterns and sensitivity thresholds (limit of detection <1 ppm) .
- Step 3 : Confirm structural integrity using / NMR and FTIR spectroscopy, with emphasis on the boronic acid (-B(OH)) and thiazole ring signals .
Q. How can boronic acids like this compound be integrated into sensor designs for biological diols?
- Methodology :
- Design Principle : Exploit reversible boronic acid-diol esterification for saccharide recognition. Use fluorescence quenching or enhancement mechanisms (e.g., carbon-dot-based sensors functionalized with boronic acid) .
- Experimental Validation : Test selectivity using Gram-positive bacteria (rich in surface glycolipids) vs. Gram-negative species. Measure binding affinity via SPR (Surface Plasmon Resonance) or fluorescence titration .
Q. What are the foundational criteria for incorporating boronic acids into drug discovery pipelines?
- Rationale :
- Bioisosteric Replacement : Substitute labile functional groups (e.g., carboxylic acids) with boronic acids to enhance metabolic stability or target binding (e.g., proteasome inhibition mimicking peptide aldehydes) .
- Synthetic Feasibility : Prioritize prodrug strategies (e.g., pinacol esters) to circumvent purification challenges of free boronic acids .
Advanced Research Questions
Q. How can multi-boronic acid systems (e.g., branched peptides) be analyzed to overcome dehydration/trimerization artifacts in mass spectrometry?
- Methodology :
- Derivatization : Use 2,5-dihydroxybenzoic acid (DHB) as an in-situ matrix for MALDI-MS to stabilize boronic acids via esterification, preventing boroxine formation .
- Sequencing : Apply tandem MS/MS to resolve complex libraries, focusing on diagnostic fragments (e.g., loss of HO or B(OH)) for de novo sequencing .
Q. What experimental approaches quantify the kinetic parameters of boronic acid-diol binding for real-time sensing applications?
- Methodology :
- Stopped-Flow Kinetics : Measure and rates using fluorescence quenching (e.g., isoquinolinylboronic acids with fructose/mannose). Typical values: D-fructose (~10 Ms) > D-glucose (~10 Ms) .
- Buffer Optimization : Adjust pH (8.5–9.5) and ionic strength to stabilize the tetrahedral boronate-diol complex and minimize non-specific interactions .
Q. How do secondary interactions (e.g., hydrophobic effects) influence the selectivity of boronic acid-glycoprotein binding in separation systems?
- Methodology :
- SPR Analysis : Immobilize AECPBA (4-[(2-aminoethyl)carbamoyl]phenylboronic acid) on carboxymethyl dextran surfaces. Compare binding responses for glycoproteins (e.g., RNase B) vs. non-glycosylated controls .
- Mitigation Strategies : Introduce competing agents (e.g., sorbitol) or use borate buffers (pH 10) to disrupt weak secondary interactions .
Q. What structural modifications enhance the anticancer activity of boronic acid-containing compounds (e.g., tubulin polymerization inhibitors)?
- Structure-Activity Relationship (SAR) :
- Key Modifications : Replace hydroxyl groups in combretastatin analogs with boronic acids to improve binding to β-tubulin (IC values: 21–22 μM for tubulin inhibition) .
- Apoptosis Assays : Confirm mechanism via FACScan analysis of Jurkat cells, monitoring caspase activation and DNA fragmentation at >10 M concentrations .
Key Data Parameters from Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
